3,4,8-trimethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one
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Overview
Description
3,4,8-trimethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one is a chemical compound with the molecular formula C20H20O3 and a molecular weight of 308.37 g/mol . It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8-trimethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one typically involves the reaction of 3,4,8-trimethyl-2H-chromen-2-one with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,8-trimethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
3,4,8-trimethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties, making it useful in biological studies.
Medicine: Due to its biological activities, it has potential therapeutic applications in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: It is used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,8-trimethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes, receptors, and signaling pathways to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4,8-trimethyl-7-[(2-methylphenyl)methoxy]-2H-chromen-2-one
- 3,4,8-trimethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one
Comparison
Compared to similar compounds, 3,4,8-trimethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one may exhibit unique properties such as higher biological activity or different reactivity due to the specific position of the methyl group on the phenyl ring. These differences can influence its applications and effectiveness in various fields .
Properties
IUPAC Name |
3,4,8-trimethyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-6-5-7-16(10-12)11-22-18-9-8-17-13(2)14(3)20(21)23-19(17)15(18)4/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNBQCIDWRMNIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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